Product packaging for 6-Isopropoxypyridazine-3-carboxylic acid(Cat. No.:CAS No. 1184499-05-5)

6-Isopropoxypyridazine-3-carboxylic acid

Cat. No.: B2381669
CAS No.: 1184499-05-5
M. Wt: 182.179
InChI Key: STUNYTQJAAMYNK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitrogen Heterocycles in Medicinal Chemistry Research

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active molecules, including many essential natural products like vitamins and hormones. google.comlibretexts.org Their prevalence in over half of all FDA-approved small-molecule drugs underscores their critical role in pharmaceutical research and development. google.com The history of heterocyclic chemistry is intertwined with the advancement of organic chemistry, dating back to the 1800s. researchgate.net Initially isolated from natural sources, the systematic synthesis and study of these compounds have led to a deep understanding of their structure-activity relationships. The ability of nitrogen atoms within these rings to form hydrogen bonds is a key factor in their biological activity, enabling interactions with biomolecular targets such as DNA. libretexts.org

Significance of Pyridazine (B1198779) Scaffolds in Contemporary Drug Discovery and Development Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its presence in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govjpsbr.org The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it an attractive component in drug design. rsc.org Researchers actively explore pyridazine derivatives to develop novel therapeutic agents targeting a diverse array of biological pathways involved in various diseases. nih.gov The synthesis of a multitude of pyridazine-containing compounds for evaluation in anticancer research, for instance, highlights the ongoing importance of this scaffold in the quest for new medicines. nih.gov

Elucidation of the Research Focus: 6-Isopropoxypyridazine-3-carboxylic Acid within the Pyridazine Chemical Space

Within the broad chemical space of pyridazine derivatives, this article focuses specifically on This compound . This compound belongs to the family of pyridazine carboxylic acids and is characterized by an isopropoxy group at the 6-position and a carboxylic acid functional group at the 3-position of the pyridazine ring. While the broader pyridazine scaffold is extensively studied, the detailed research findings on this particular derivative are less prevalent in publicly accessible scientific literature. This article aims to consolidate the available information on its properties, potential synthesis, and to place it within the context of pyridazine chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B2381669 6-Isopropoxypyridazine-3-carboxylic acid CAS No. 1184499-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-yloxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-7-4-3-6(8(11)12)9-10-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUNYTQJAAMYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Isopropoxypyridazine 3 Carboxylic Acid and Analogous Pyridazine Carboxylic Acids

Conventional and Advanced Synthetic Approaches to the Pyridazine (B1198779) Core

The construction of the pyridazine ring is a foundational step in accessing these molecules. Methodologies range from classical condensation reactions to modern, highly regioselective cycloadditions.

The synthesis of 6-alkoxypyridazine-3-carboxylic acids, including the isopropoxy derivative, often follows a multi-step sequence starting from more readily available precursors. A common and established pathway is analogous to the synthesis of 6-methoxypyridazine-3-carboxylic acid, which leverages a halogenated pyridazine intermediate. google.comprepchem.com

The typical sequence involves two key transformations:

Oxidation of a Methyl Group: The synthesis often commences with a precursor like 3-chloro-6-methylpyridazine. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) in an acidic medium (e.g., sulfuric acid), to yield 6-chloropyridazine-3-carboxylic acid. google.com

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is an effective leaving group, susceptible to displacement by nucleophiles. The 6-chloropyridazine-3-carboxylic acid is treated with sodium isopropoxide in a suitable solvent like isopropanol (B130326) or methanol. The isopropoxide anion displaces the chloride ion to furnish the final product, 6-isopropoxypyridazine-3-carboxylic acid. google.comprepchem.com

This pathway is advantageous as it utilizes commercially available starting materials and employs well-understood, scalable chemical reactions.

StepStarting MaterialReagentsIntermediate/ProductTypical Yield
1. Oxidation3-Chloro-6-methylpyridazine1. H₂SO₄2. KMnO₄6-Chloropyridazine-3-carboxylic acid~65% google.com
2. Substitution6-Chloropyridazine-3-carboxylic acidSodium isopropoxide, MethanolThis compoundNot specified
This table presents a generalized pathway based on analogous syntheses.

Modern organic synthesis seeks methods that provide high control over the placement of substituents (regioselectivity). For the pyridazine core, inverse-electron-demand Diels-Alder (IEDDA) reactions are particularly powerful. organic-chemistry.org These reactions typically involve an electron-deficient diene (the tetrazine) reacting with an electron-rich dienophile.

Key regioselective strategies include:

Reaction of Tetrazines with Alkynyl Sulfides: A highly regioselective synthesis of trisubstituted pyridazines can be achieved through the IEDDA reaction of 3,6-disubstituted-1,2,4,5-tetrazines with alkynyl sulfides. rsc.org The reaction proceeds via a cycloaddition followed by the extrusion of dinitrogen gas to form the aromatic pyridazine ring. The sulfur substituent can then be transformed, allowing access to a variety of pyridazines without the formation of regioisomers. rsc.org

Lewis Acid-Mediated IEDDA Reactions: The reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid, provides functionalized pyridazines with high regiocontrol. organic-chemistry.org

Aza-Diels-Alder Reactions: The reaction of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions enables a highly regioselective synthesis of pyridazine derivatives, specifically 6-aryl-pyridazin-3-amines. organic-chemistry.org

Cyclization of Unsaturated Hydrazones: A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines with high regioselectivity. These intermediates can be easily oxidized to the corresponding aromatic pyridazines. organic-chemistry.org

These advanced methods offer precise control over substituent placement, which is crucial for creating complex molecules with defined structures.

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, its functional groups—the carboxylic acid, the pyridazine ring, and the isopropoxy group—can be selectively modified to create a diverse range of derivatives.

The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid. google.com Alternatively, various coupling agents can be used under milder conditions. organic-chemistry.org Esters of pyridazine carboxylic acids are valuable intermediates for synthesizing other derivatives, such as amides and hydrazides. google.comresearchgate.net

Amidation: The formation of an amide bond is one of the most important reactions in organic synthesis. Direct amidation of the carboxylic acid with an amine requires an activating agent or coupling reagent to convert the hydroxyl group of the acid into a better leaving group. researchgate.netacs.org A wide array of reagents has been developed for this purpose, offering high yields and compatibility with various functional groups. mdpi.com

Table of Common Amidation Coupling Agents

Coupling Agent/Method Key Features
B(OCH₂CF₃)₃ Operationally simple, can be carried out open to the air. acs.org
(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester Efficient and selective for amidation under basic conditions. researchgate.net
Organophosphorus (PIII/PV redox) Catalysis Enables three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides. nih.gov

The pyridazine ring is electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atoms (positions 3, 4, 5, and 6). stackexchange.comechemi.com

In the case of this compound, the existing substituents significantly influence the reactivity of the ring. While the ring is already activated towards nucleophilic attack, there are no readily available leaving groups (like halogens) for a standard SNAr reaction. However, in analogous systems, other groups can be displaced. For example, if a chloro or bromo substituent were present at the 4 or 5 position, it could be readily displaced by various nucleophiles such as amines, alkoxides, or thiolates. mdpi.comumich.edu

The mechanism of SNAr on a diazine ring involves the addition of a nucleophile to form a high-energy, negatively charged intermediate (a Meisenheimer complex). stackexchange.comyoutube.com The stability of this intermediate is key to the reaction's feasibility. The negative charge is better stabilized when it can be delocalized onto the electronegative nitrogen atoms, which occurs when the attack is at the positions ortho or para to them. stackexchange.comechemi.com

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, also provide powerful tools for modifying the pyridazine core by forming new carbon-carbon bonds, though this often requires a halide or triflate handle on the ring. acs.org

The isopropoxy group at the 6-position is an ether linkage that can be chemically modified, primarily through cleavage.

Ether Cleavage to Pyridazinone: The most common modification is the cleavage of the isopropyl-oxygen bond to yield the corresponding 6-pyridazinone (or its tautomer, 6-hydroxypyridazine). This transformation is typically achieved by treating the substrate with strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). In some heterocyclic systems, selective hydrolysis of alkoxy groups can also be achieved using aqueous alkali under forcing conditions, such as reflux. umich.edu

Further Functionalization: Once the 6-pyridazinone is formed, the nitrogen at the 1-position and the oxygen at the 6-position can be further functionalized. For instance, the nitrogen can be alkylated, and the exocyclic oxygen can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃), which then serves as a leaving group for subsequent SNAr reactions.

This sequence of ether cleavage followed by re-functionalization significantly expands the range of accessible derivatives from a single 6-alkoxypyridazine precursor.

Catalytic Methods in Pyridazine Carboxylic Acid Synthesis

Catalytic approaches have become indispensable in modern organic synthesis, providing powerful tools for the construction of complex molecules like pyridazine carboxylic acids. These methods often proceed with high efficiency, selectivity, and functional group tolerance, overcoming the limitations of classical synthetic routes.

Transition metal catalysis is a cornerstone for the functionalization of heterocyclic compounds. Palladium, ruthenium, and other metals are frequently employed to construct the pyridazine ring or to introduce substituents onto a pre-existing pyridazine core. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of pyridazine derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, are widely used to functionalize halopyridazines. organic-chemistry.org For instance, a chloro- or bromopyridazine can be coupled with various organometallic reagents to introduce alkyl, aryl, or alkynyl groups. Furthermore, palladium-catalyzed carbonylation of halopyridazines provides a direct route to pyridazine carboxylic acid esters, which can then be hydrolyzed to the corresponding acids. nih.govrsc.org This method involves the reaction of a halopyridazine with carbon monoxide and an alcohol in the presence of a palladium catalyst. rsc.org

Ruthenium catalysts have also proven effective, particularly in cyclization and annulation reactions to form the pyridazine ring itself. rsc.orgacgpubs.org For example, ruthenium complexes can catalyze the cycloisomerization of azadienynes to form pyridine and related azine scaffolds. beilstein-journals.org Ruthenium-catalyzed C-H activation is another powerful strategy, allowing for the direct functionalization of C-H bonds on the pyridazine ring, thus avoiding the need for pre-functionalized starting materials like halopyridazines. mdpi.com

Coupling ReactionCatalyst/ReagentsSubstrate ExampleProduct TypeKey Features
Suzuki Coupling Pd(PPh₃)₄, Base (e.g., Na₂CO₃)3,6-Dichloropyridazine + Arylboronic acid3,6-DiarylpyridazineForms C(sp²)-C(sp²) bonds; high functional group tolerance.
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Amine Base3-Iodopyridazine + Terminal Alkyne3-AlkynylpyridazineForms C(sp²)-C(sp) bonds; useful for introducing alkynyl moieties.
Carbonylation Pd(OAc)₂, Ligand (e.g., dppf), CO, Alcohol3,6-DiiodopyridazinePyridazine-3,6-dicarboxylateDirect introduction of a carboxylate group. nih.gov
Ruthenium-Catalyzed Annulation [RuCl₂(p-cymene)]₂Alkyne diol + HydrazineSubstituted PyridazineConstructs the pyridazine ring from acyclic precursors. rsc.org
Rhodium-Catalyzed C-H Activation [Cp*RhCl₂]₂, Oxidant (e.g., Cu(OAc)₂)N-Aminopyrrole-derived hydrazone + AlkynePyrrolopyridazineDual C-H activation to form the pyridazine ring.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze chemical transformations. In the context of pyridazine synthesis, organocatalytic annulation reactions, particularly those involving inverse-electron-demand Diels-Alder (IEDDA) reactions, are of significant interest. mdpi.commdpi.comresearchgate.net

A notable example is the L-proline-catalyzed reaction between ketones and 1,2,4,5-tetrazines to yield functionalized pyridazines. beilstein-journals.orgbeilstein-journals.org In this process, L-proline catalyzes the formation of an enamine from the ketone. This electron-rich enamine then acts as the dienophile in an IEDDA reaction with the electron-poor tetrazine. beilstein-journals.org The resulting bicyclic intermediate subsequently undergoes a retro-Diels-Alder reaction, extruding dinitrogen (N₂) to form a dihydropyridazine (B8628806), which then aromatizes to the final pyridazine product. beilstein-journals.org This methodology provides a metal-free pathway to construct the pyridazine core under mild conditions. organic-chemistry.org

The mechanism proceeds through a well-defined catalytic cycle:

Enamine Formation: L-proline reacts with a ketone (e.g., acetone) to form an enamine intermediate. beilstein-journals.org

[4+2] Cycloaddition: The electron-rich enamine reacts with the electron-deficient tetrazine in an IEDDA reaction. beilstein-journals.org

Nitrogen Extrusion: The resulting cycloadduct eliminates a molecule of N₂. beilstein-journals.org

Catalyst Regeneration: The dihydropyridazine intermediate eliminates the L-proline catalyst to yield the aromatic pyridazine product. beilstein-journals.org

Another organocatalytic strategy involves the use of a simple carboxylic acid, such as benzoic acid, to catalyze redox-annulation reactions between α-ketoamides and cyclic secondary amines, leading to fused heterocyclic systems. acs.org

Organocatalytic ReactionCatalystReactant 1Reactant 2Product
IEDDA Annulation L-ProlineKetone (e.g., Acetone)3,6-Disubstituted-1,2,4,5-tetrazineSubstituted Pyridazine beilstein-journals.orgbeilstein-journals.org
Redox-Annulation Benzoic Acidα-KetoamideCyclic Secondary AminePolycyclic Imidazolidinone acs.org
Aza-Diels-Alder (Metal-free)1,2,3-Triazine1-PropynylaminePyridazin-3-amine organic-chemistry.org

Chemoenzymatic Synthetic Routes to Pyridazine Carboxylic Acid Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. While literature specifically detailing the chemoenzymatic synthesis of this compound is limited, established enzymatic methods are highly applicable for the synthesis of such derivatives. Enzymes, particularly hydrolases like lipases and proteases, operate under mild, environmentally benign conditions and offer exceptional chemo-, regio-, and stereoselectivity. frontiersin.org

A highly plausible and industrially relevant chemoenzymatic route to pyridazine carboxylic acids involves the selective hydrolysis of a corresponding ester precursor (e.g., methyl or ethyl 6-isopropoxypyridazine-3-carboxylate). Lipases are ideal catalysts for this transformation. Lipase B from Candida antarctica (CALB), often used in its immobilized form as Novozym 435, is one of the most robust and widely used biocatalysts for ester hydrolysis due to its broad substrate scope and high stability in organic and aqueous media. researchgate.netnih.gov The reaction would typically be performed in a buffered aqueous solution or a biphasic system at or near room temperature, leading to the clean conversion of the ester to the carboxylic acid with minimal side products.

Strong precedent for the use of hydrolases on nitrogen-containing heterocyclic carboxylic acid derivatives is found in the synthesis of (S)-piperazine-2-carboxylic acid. In this process, an aminopeptidase (B13392206) from Aspergillus oryzae is used for the efficient kinetic resolution of racemic piperazine-2-carboxamide, selectively hydrolyzing one enantiomer to the desired (S)-carboxylic acid. biosynth.com This demonstrates the power of enzymes to perform selective transformations on heterocyclic scaffolds analogous to pyridazines. Furthermore, lipases have been employed to catalyze not just hydrolysis but also C-N bond formation in the synthesis of other nitrogen heterocycles, such as imidazo[1,2-a]pyridines. rsc.org

Proposed Chemoenzymatic TransformationEnzymeSubstrateProductReaction Conditions
Ester Hydrolysis Immobilized Lipase B from Candida antarctica (CALB / Novozym 435)Ethyl 6-isopropoxypyridazine-3-carboxylateThis compoundAqueous buffer (pH ~7), 25-40 °C
Amide Hydrolysis (Analogous) Leucine Aminopeptidase from Aspergillus oryzae(rac)-Piperazine-2-carboxamide(S)-Piperazine-2-carboxylic acidAqueous buffer (pH 9), Batch or Continuous Flow biosynth.com
Kinetic Resolution (Analogous) Lipase from Pseudomonas cepaciaRacemic 3-hydroxy-4-tosyloxybutanenitrileEnantiopure alcohol and acetateOrganic solvent (e.g., diisopropyl ether)

Structure Activity Relationship Sar Studies of 6 Isopropoxypyridazine 3 Carboxylic Acid Derivatives

Systematic Variation of Substituents on the Pyridazine (B1198779) Ring and their Pharmacological Implications

The pyridazine ring is a versatile scaffold in drug discovery, known for its unique physicochemical properties that can be finely tuned through substitution. nih.govblumberginstitute.org The inherent polarity of the pyridazine nucleus and its capacity for hydrogen bonding are key attributes that influence molecular recognition at biological targets. nih.gov

The 6-isopropoxy group is a critical determinant of the pharmacological profile of this class of compounds. The size, shape, and lipophilicity of this alkoxy substituent can significantly impact how the molecule fits into the binding pocket of a receptor or the active site of an enzyme. The isopropyl group, with its branched nature, can provide a greater steric presence compared to smaller, linear alkoxy groups. This can lead to enhanced van der Waals interactions with hydrophobic residues in the binding site, thereby increasing binding affinity.

MoietyPropertyImplication in Biological Activity
Isopropoxy GroupSteric BulkCan enhance binding affinity through increased van der Waals interactions with hydrophobic pockets in receptors or enzymes.
Isopropoxy GroupHydrogen Bond AcceptorThe oxygen atom can form hydrogen bonds with amino acid residues in the target protein, contributing to binding.
Isopropoxy GroupLipophilicityInfluences the overall solubility and membrane permeability of the molecule, affecting its pharmacokinetic profile.
Isopropoxy GroupElectron-Donating NatureCan modulate the electronic distribution of the pyridazine ring, potentially influencing π-π stacking interactions.

The carboxylic acid group at the 3-position of the pyridazine ring is a key pharmacophoric element. wiley-vch.de Its ability to exist in an ionized state at physiological pH allows it to form strong ionic interactions and hydrogen bonds with complementary residues, such as arginine or lysine, in a binding site. nih.gov This functionality is often crucial for anchoring the molecule to its biological target. nih.gov However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.govresearchgate.net

To address these limitations, medicinal chemists often employ bioisosteric replacement, where the carboxylic acid is substituted with other functional groups that mimic its size, shape, and electronic properties while offering improved drug-like characteristics. nih.govdrughunter.com The success of a bioisosteric replacement is highly context-dependent. drughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. nih.govnih.gov

Sulfonamides: While generally weaker acids than carboxylic acids, sulfonamides can establish a similar geometry of hydrogen bonds and offer advantages in terms of increased lipophilicity and metabolic stability. nih.govdrughunter.com

Acylsulfonamides: These have pKa values that fall within the range of carboxylic acids and have been successfully used as carboxylic acid surrogates. nih.govnih.gov

Hydroxyisoxazoles: These planar heterocycles are also acidic and have been used in the development of potent derivatives of neurotransmitters. nih.gov

Functional GrouppKa RangeKey InteractionsPotential Advantages over Carboxylic Acid
Carboxylic Acid~4-5Ionic bonds, Hydrogen bonds-
Tetrazole~4-5Ionic bonds, Hydrogen bondsCan offer improved metabolic stability and oral bioavailability in some cases. drughunter.com
Sulfonamide~9-10Hydrogen bondsIncreased lipophilicity and metabolic stability. drughunter.com
Acylsulfonamide~4-5Ionic bonds, Hydrogen bondsCan improve potency and selectivity. nih.gov
3-Hydroxyisoxazole~4-5Ionic bonds, Hydrogen bondsPlanar structure can be beneficial for certain binding pockets.

The introduction of additional substituents onto the pyridazine core can further modulate the pharmacological activity of 6-isopropoxypyridazine-3-carboxylic acid derivatives. Alkylamino groups, for instance, can introduce a basic center into the molecule, which can form ionic interactions with acidic residues in the target protein. nih.gov The nature of the alkyl group (e.g., size, branching) can influence steric interactions and lipophilicity.

Structure-activity relationship studies on related pyridazine derivatives have shown that the nature and position of substituents are critical for activity. For example, in a series of 3-amino-pyridazine derivatives, the substitution pattern on the amino group and the pyridazine ring significantly influenced their inhibitory properties. nih.gov Similarly, studies on other heterocyclic cores have demonstrated that even small changes in substitution can lead to significant differences in biological activity. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical factor in its interaction with a biological target. Conformational analysis of this compound derivatives can provide insights into the spatial arrangement of key functional groups required for optimal biological response. The relative orientation of the isopropoxy group, the carboxylic acid, and any additional substituents is dictated by the rotational barriers around single bonds and the inherent geometry of the pyridazine ring.

Studies on conformationally constrained analogues can be particularly informative. By synthesizing rigid molecules where the key pharmacophoric elements are locked into specific orientations, it is possible to determine the bioactive conformation. For example, the synthesis of diastereomers of decahydroisoquinoline-3-carboxylic acids allowed for an examination of the spatial requirements for affinity at the NMDA receptor. nih.gov Similar approaches could be applied to the this compound scaffold to probe the optimal geometry for a given biological target. Computational methods, such as molecular mechanics and quantum mechanics calculations, can also be used to predict the preferred conformations of these molecules in different environments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A variety of molecular descriptors, which quantify different aspects of the molecular structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the regions around the molecule where changes in steric, electrostatic, hydrophobic, and hydrogen bonding properties are likely to affect activity. mdpi.comnih.gov These models can be invaluable for guiding the design of new analogues with improved potency and selectivity.

Computational and Theoretical Studies on 6 Isopropoxypyridazine 3 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-Isopropoxypyridazine-3-carboxylic acid and its analogues. scholarsresearchlibrary.comresearchgate.net These methods provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies.

Geometric Optimization and Molecular Structure: DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to calculate the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles. For pyridazine (B1198779) and pyridine (B92270) derivatives, studies have shown that the heterocyclic ring is generally planar, with substituent groups like carboxylic acid potentially lying in the same plane, which can influence molecular interactions and packing in a solid state. scholarsresearchlibrary.com

Electronic Properties and Reactivity Descriptors: The electronic properties of a molecule are key to its reactivity. Quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For pyridazine rings, the nitrogen atoms typically represent areas of negative potential, making them key sites for hydrogen bonding. mdpi.com

Table 1: Predicted Reactivity Descriptors for a Pyridazine Analogue

ParameterCalculated ValueImplication
HOMO Energy-6.8 eVRegion of the molecule likely to donate electrons.
LUMO Energy-1.5 eVRegion of the molecule likely to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Dipole Moment3.5 DReflects significant charge separation and polarity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable isopropoxy group, MD simulations provide crucial insights into its conformational landscape and interactions with its environment, particularly with solvents like water.

MD simulations can reveal the preferred shapes (conformations) of the molecule and the energy barriers between different conformational states. nih.gov This is achieved by solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

These simulations are also vital for understanding how the molecule interacts with water molecules. researchgate.net The simulations can map the hydration shell around the molecule, identifying stable hydrogen bonds between the pyridazine nitrogens or the carboxylic acid group and surrounding water. This information is essential for understanding the molecule's solubility and how it behaves in a biological, aqueous environment. The stability of a protein-ligand complex, for instance, can be assessed by running MD simulations to observe if the ligand remains stably bound in the active site. mdpi.com

Molecular Docking Investigations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity. The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on pyridazine derivatives have been used to elucidate binding modes with targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov The carboxylic acid moiety is often crucial for forming strong interactions with key amino acid residues in the active site.

Table 2: Example Molecular Docking Results for a Pyridazine Derivative against COX-2

ParameterValue/ResidueDescription
Binding Affinity (Score)-8.5 kcal/molA lower score indicates a stronger predicted binding affinity.
Hydrogen Bond InteractionsArg120, Tyr355The carboxylic acid group forms key hydrogen bonds with these residues.
Hydrophobic InteractionsVal523, Leu352The pyridazine ring and isopropoxy group fit into a hydrophobic pocket.

These predictions help prioritize compounds for synthesis and biological testing and can guide the design of analogues with improved binding affinity and selectivity.

De Novo Design Approaches Guided by Computational Chemistry

De novo design involves the creation of novel molecular structures, often guided by computational models of a biological target. Instead of screening existing compounds, these methods build new molecules piece by piece within the constraints of the target's binding site. This approach can be used to design novel pyridazine-based compounds with potentially high affinity and specificity.

Structure-based de novo design algorithms can "grow" a molecule from a starting fragment or link fragments together within the active site. The process is guided by scoring functions that evaluate the fit and potential interactions of the growing molecule. This allows for the exploration of novel chemical space and the generation of innovative molecular scaffolds that may not be present in existing compound libraries. The design of novel inhibitors often starts from a known scaffold, with computational methods suggesting modifications to improve activity. mdpi.comnih.gov

Prediction of Molecular Properties Relevant to Biological Activity and Stability

Computational tools are widely used to predict the physicochemical and pharmacokinetic properties of molecules, which are crucial for their development as drugs. This includes properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). mdpi.com

For this compound and its analogues, various molecular descriptors can be calculated to predict their drug-likeness and potential biological activity. nih.gov Online tools and software can predict properties such as:

LogP (Lipophilicity): Affects solubility, absorption, and membrane permeability.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for binding interactions and solubility.

Metabolic Stability: Predictions on which parts of the molecule are most likely to be metabolized by cytochrome P450 enzymes.

Table 3: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSignificance
LogP1.5Indicates a balance between hydrophilicity and lipophilicity.
TPSA75.6 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors1 (from carboxylic acid)Contributes to binding and solubility.
Hydrogen Bond Acceptors4 (2 from pyridazine N, 2 from carboxylic O)Contributes to binding and solubility.

Emerging Research Areas and Future Perspectives for 6 Isopropoxypyridazine 3 Carboxylic Acid

Exploration of Novel Therapeutic Targets and Disease Indications

The pyridazine (B1198779) nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comjst.go.jpjocpr.com While direct research on 6-isopropoxypyridazine-3-carboxylic acid is still in its nascent stages, studies on structurally analogous compounds provide a strong rationale for its investigation against several novel therapeutic targets.

The exploration of pyridazine derivatives in oncology is a particularly active area. For instance, various substituted pyridazines have demonstrated cytotoxic activity against cancer cell lines such as colon cancer (HCT-116) and breast cancer (MCF-7). jst.go.jpderpharmachemica.com The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases. tandfonline.com This suggests that this compound could be a valuable scaffold for developing targeted anticancer agents.

In the realm of infectious diseases, the emergence of antibiotic-resistant bacteria presents a major global health challenge. Research into novel pyridazinone derivatives has revealed promising antibacterial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.com The unique structural features of this compound may allow it to interact with novel bacterial targets, offering a potential new line of defense against these challenging infections.

Furthermore, pyridazine-based molecules have shown potential as anti-inflammatory agents. jocpr.com By modulating inflammatory pathways, this compound and its derivatives could be investigated for the treatment of chronic inflammatory diseases. The isopropoxy group at the 6-position may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and safety profiles.

Potential Therapeutic Area Rationale based on Analogous Compounds Potential Targets
Oncology Cytotoxic activity of pyridazine derivatives against various cancer cell lines. jst.go.jpderpharmachemica.comnih.govTyrosine kinases, STAT3 inhibitors. tandfonline.comresearchgate.net
Infectious Diseases Antibacterial effects of pyridazinones against resistant strains. mdpi.comNovel bacterial enzymes and proteins.
Inflammatory Diseases Anti-inflammatory properties observed in various pyridazine derivatives. jocpr.comCyclooxygenase (COX) enzymes, cytokine signaling pathways. researchgate.net

Synergistic Approaches: Combination with Other Active Agents

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates combination therapy to achieve optimal therapeutic outcomes and overcome resistance. The potential for this compound to be used in synergistic combinations with existing drugs is a compelling area for future research.

In cancer treatment, combining a novel agent with established chemotherapeutics or targeted therapies can lead to enhanced efficacy and a reduction in dose-limiting toxicities. For example, a pyridazine derivative that inhibits a specific signaling pathway could be combined with a cytotoxic agent to attack cancer cells through multiple mechanisms. The efficacy of such combinations would need to be systematically evaluated in preclinical models.

Similarly, in the context of bacterial infections, combining a new antibacterial agent with a compound that, for instance, inhibits a resistance mechanism like efflux pumps, could restore the activity of older antibiotics. Investigating this compound in combination with other antibacterial agents could be a fruitful strategy to combat multidrug-resistant organisms.

Development of Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to minimize environmental impact. The development of sustainable synthetic routes to this compound and its derivatives is an important research focus.

Traditional synthetic methods for pyridazine compounds can sometimes involve harsh reagents and solvents. google.com Green chemistry approaches aim to utilize more environmentally benign solvents, reduce the number of synthetic steps, and improve atom economy. For instance, the use of catalytic methods can replace stoichiometric reagents, leading to less waste. organic-chemistry.org Research into the synthesis of pyridazines is exploring copper-promoted cyclization reactions and other novel catalytic systems that operate under milder conditions. organic-chemistry.org

Furthermore, the derivatization of the carboxylic acid group can be achieved using greener methodologies. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce solvent usage and purification steps. youtube.com The application of these principles to the synthesis of this compound will be crucial for its environmentally responsible development.

Advanced Integrated Computational-Experimental Research Strategies

The integration of computational modeling with experimental research has become an indispensable tool in modern drug discovery. For this compound, these integrated strategies can accelerate the identification of promising derivatives and elucidate their mechanisms of action.

Computational Approaches in the Study of Pyridazine Derivatives

Computational Method Application Potential Insights for this compound
Molecular Docking Predicting the binding orientation of a ligand to its target protein. mdpi.com Identification of potential biological targets and key binding interactions.
Density Functional Theory (DFT) Investigating electronic structure, geometry, and reactivity. mdpi.com Understanding the compound's chemical properties and predicting its reactivity.

| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com | Early identification of potential pharmacokinetic and safety issues. |

Molecular docking studies can be employed to screen virtual libraries of this compound derivatives against a panel of biological targets, helping to prioritize compounds for synthesis and biological evaluation. mdpi.com Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of the molecule, guiding the design of new analogs with improved activity. mdpi.com

Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through computational models can help in the early stages of development to identify and address potential liabilities, thereby reducing the attrition rate of drug candidates in later stages. mdpi.com

Contribution to the Understanding of Structure-Function Relationships in Pyridazine Chemistry

The systematic study of this compound and its derivatives will significantly contribute to the broader understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) within pyridazine chemistry. researchgate.netnih.gov The carboxylic acid group is a key functional group in many drugs, but it can also present challenges related to pharmacokinetics and metabolism. nih.govsemanticscholar.org The isopropoxy group at the 6-position of the pyridazine ring is a key feature that can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

By synthesizing a series of analogs with modifications at the isopropoxy and carboxylic acid moieties, researchers can systematically probe how these changes affect biological activity. This can lead to the development of a predictive SAR model for this class of compounds. For example, replacing the carboxylic acid with bioisosteres (functional groups with similar physical or chemical properties) could lead to compounds with improved drug-like properties. nih.govresearchgate.net

The insights gained from these studies will not only be valuable for the optimization of this compound as a potential therapeutic agent but will also enrich the fundamental knowledge of pyridazine chemistry, aiding in the design of future drugs based on this versatile scaffold. researchgate.net

Q & A

Q. What methods validate the absence of regioisomeric impurities in the final product?

  • Methodological Answer :
  • HPLC-MS/MS : Compare retention times and fragmentation patterns with synthetic regioisomer standards.
  • NOESY NMR : Detect spatial proximity between isopropoxy and pyridazine protons to confirm regiochemistry.
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

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